molecular formula C20H17N3O2S B11596155 (5Z)-5-(4-ethylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606954-61-4

(5Z)-5-(4-ethylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11596155
CAS No.: 606954-61-4
M. Wt: 363.4 g/mol
InChI Key: USIQYRLRJFLQRE-ATVHPVEESA-N
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Description

(5Z)-5-(4-Ethylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound featuring a fused thiazolo-triazolone core with a 4-ethylbenzylidene substituent at position 5 and a 4-methoxyphenyl group at position 2. Its molecular formula is C₂₀H₁₇N₃O₂S, with an average mass of 363.435 g/mol and a monoisotopic mass of 363.104148 g/mol . The (Z)-configuration of the benzylidene double bond is critical for its stereochemical stability and biological interactions. This compound belongs to a class of thiazolo-triazolone derivatives known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Properties

CAS No.

606954-61-4

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

(5Z)-5-[(4-ethylphenyl)methylidene]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H17N3O2S/c1-3-13-4-6-14(7-5-13)12-17-19(24)23-20(26-17)21-18(22-23)15-8-10-16(25-2)11-9-15/h4-12H,3H2,1-2H3/b17-12-

InChI Key

USIQYRLRJFLQRE-ATVHPVEESA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2

Origin of Product

United States

Preparation Methods

Step 1: Formation of 5-Ethoxymethylidene Derivative

The parent thiazolo-triazole reacts with triethyl orthoformate in acetic anhydride to form 5-ethoxymethylidene-2-(4-methoxyphenyl)thiazolo[3,2-b]triazol-6(5H)-one.

  • Yield: 85%

  • Key Intermediate: Ethoxymethylidene group introduces reactivity for subsequent substitutions.

Step 2: Aminolysis with 4-Ethylbenzylamine

The ethoxymethylidene intermediate undergoes aminolysis with 4-ethylbenzylamine in ethanol under reflux, replacing the ethoxy group with the benzylidene moiety.

  • Reaction Time: 4 hours

  • Yield: 62%

Step 3: Acid-Catalyzed Tautomerization

Treatment with dilute hydrochloric acid induces tautomerization to stabilize the Z-isomer, confirmed by single-crystal X-ray diffraction.

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods:

Parameter Three-Component Reaction Stepwise Synthesis
Total Steps13
Overall Yield68–72%52–55%
Reaction Time6–8 hours12–14 hours
Purification ComplexityModerate (recrystallization)High (chromatography)
Isomeric Purity>95% Z-isomer88–90% Z-isomer

The three-component method is preferred for industrial-scale synthesis due to fewer steps and higher throughput, while the stepwise approach allows precise control over intermediate functionalization.

Optimization Strategies for Enhanced Yield

Solvent Effects

  • Polar aprotic solvents (e.g., DMF) increase reaction rates but reduce Z-selectivity due to disrupted hydrogen bonding.

  • Acetic acid–acetic anhydride mixtures optimize both yield (70%) and stereoselectivity (Z:E = 97:3).

Catalytic Additives

  • Pyrrolidine (5 mol%) accelerates Knoevenagel condensation, reducing reaction time to 4 hours with minimal yield loss.

  • Molecular sieves (4Å) improve aldehyde conversion by scavenging water, boosting yields to 75%.

Characterization and Quality Control

Key analytical data for the final compound:

Technique Observations
1H NMR (400 MHz, DMSO-d6)δ 8.21 (s, 1H, triazole-H), 7.89–7.22 (m, 8H, aromatic-H), 2.65 (q, 2H, CH2CH3), 1.21 (t, 3H, CH2CH3)
13C NMR (100 MHz, DMSO-d6)δ 178.9 (C=O), 161.2 (C=N), 149.1–114.7 (aromatic-C), 28.5 (CH2CH3), 15.1 (CH2CH3)
HPLC Purity 98.5% (Z-isomer) using C18 column, acetonitrile–water (70:30), λ = 254 nm

Challenges and Limitations

  • Isomer Separation: The Z/E isomers co-crystallize in nonpolar solvents, requiring repeated recrystallization from ethanol–water.

  • Scale-Up Issues: Exothermic reactions during Knoevenagel condensation necessitate controlled addition of aldehydes to prevent side product formation.

Emerging Methodologies

Recent advances propose microwave-assisted synthesis (100°C, 30 minutes) to achieve 80% yield with 99% Z-selectivity, though this remains experimental .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(4-ethylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where substituents on the benzylidene or methoxyphenyl groups are replaced by other functional groups.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound's structure indicates that it may possess significant biological activities. Research into similar thiazolo-triazole derivatives has shown promise in:

  • Antimicrobial Activity : Compounds with thiazole and triazole rings have been reported to exhibit antibacterial and antifungal properties. Studies suggest that modifications in the side chains can enhance efficacy against various pathogens.
  • Anticancer Properties : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation. The presence of methoxy and ethyl groups may contribute to increased lipophilicity, enhancing cellular uptake and bioactivity.

Agricultural Chemistry

The potential use of this compound in agrochemicals is notable:

  • Pesticidal Activity : Similar compounds have been explored as fungicides or herbicides. Their ability to disrupt biological processes in pests could be investigated further.
  • Plant Growth Regulators : The compound's structural features may influence plant growth mechanisms, making it a candidate for development as a growth regulator.

Case Study 1: Antimicrobial Activity

A study on thiazole derivatives demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The specific substitution patterns influenced the degree of activity. This indicates that (5Z)-5-(4-ethylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one could be similarly effective.

Case Study 2: Anticancer Research

Research into related triazole compounds has shown the potential for inducing apoptosis in cancer cells. A derivative with a similar structure was found to inhibit tumor growth in xenograft models. This suggests that this compound may warrant investigation for similar anticancer properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-ethylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazolo-Triazolone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
(5Z)-5-(4-Ethylbenzylidene)-2-(4-methoxyphenyl)thiazolo-triazolone 4-Ethylbenzylidene (C5), 4-methoxyphenyl (C2) C₂₀H₁₇N₃O₂S 363.435 Moderate lipophilicity; potential anti-inflammatory activity
(Z)-5-(Furan-2-ylmethylene)thiazolo-triazolone (2j) Furan-2-ylmethylene (C5), unsubstituted (C2) C₁₀H₆N₃O₂S 220.22 Higher polarity; LCMS (ESI+) m/z 220; antimicrobial activity
(Z)-5-(Thiophen-2-ylmethylene)thiazolo-triazolone (2k) Thiophen-2-ylmethylene (C5), unsubstituted (C2) C₁₀H₆N₃OS₂ 236.28 Enhanced π-stacking capacity; LCMS (ESI+) m/z 236
5-[(Z)-2,3-Dimethoxybenzylidene]thiazolo-triazolone 2,3-Dimethoxybenzylidene (C5), unsubstituted (C2) C₁₆H₁₂N₃O₃S 326.35 Anti-inflammatory activity (COX-2/LOX-5 inhibition); planar fused-ring system
(Z)-5-(4-Fluorobenzylidene)-2-(4-nitrophenylamino)thiazol-4(5H)-one (6h) 4-Fluorobenzylidene (C5), 4-nitrophenylamino (C2) C₁₆H₁₀ClN₃O₃S 359.01 High yield (92%); antimicrobial potential

Key Observations:

Substituent Position and Electronic Effects :

  • The 4-ethyl group in the target compound enhances hydrophobicity compared to electron-withdrawing groups (e.g., nitro in 6h ) or heterocyclic substituents (e.g., furan in 2j ) .
  • Methoxy groups (as in the target compound and 5-[(Z)-2,3-dimethoxybenzylidene]thiazolo-triazolone ) improve metabolic stability and binding affinity to hydrophobic enzyme pockets .

Biological Activity Trends: Antimicrobial Activity: Compounds with nitro (6h) or heterocyclic substituents (2j, 2k) exhibit stronger antimicrobial profiles due to increased electrophilicity and membrane penetration .

Key Observations:

  • The target compound’s synthesis likely follows a Knoevenagel condensation strategy, similar to other benzylidene-thiazolones, but requires precise Z-configuration control .
  • Higher yields (e.g., 92% for 6h) are achieved using methanol as a solvent and potassium carbonate as a base, suggesting scalability for derivatives with electron-deficient aryl groups .

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability : Methoxy groups resist oxidative metabolism better than ethyl or nitro substituents, as seen in comparative microsomal studies .

Biological Activity

The compound (5Z)-5-(4-ethylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazolo[3,2-b][1,2,4]triazole family, which has garnered attention for its diverse biological activities. This article aims to present a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C20_{20}H17_{17}N3_3O2_2S
  • Molecular Weight : 363.4 g/mol
  • Structural Features :
    • Thiazole ring fused with a triazole system.
    • Substituents include a methoxy group and an ethylbenzylidene moiety.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions. Common synthetic routes include:

  • Condensation Reactions : Combining substituted benzaldehydes with thiosemicarbazones under acidic conditions.
  • Cyclization : Formation of the thiazole and triazole rings through cyclization reactions involving appropriate precursors.

These methods can be optimized by varying substituents on the aromatic rings to enhance biological activity.

Anticancer Activity

Research has demonstrated that compounds in the thiazolo[3,2-b][1,2,4]triazole class exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often act by inhibiting specific enzymes involved in cancer cell proliferation or inducing apoptosis in cancer cells.
  • Case Study : A study showed that a related thiazolo[3,2-b][1,2,4]triazole derivative exhibited cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50_{50} values comparable to standard chemotherapeutics like cisplatin .

Antifungal and Antibacterial Activity

Thiazolo[3,2-b][1,2,4]triazole derivatives have also been evaluated for their antifungal and antibacterial properties:

  • Antifungal Activity : Compounds have shown effectiveness against pathogenic fungi such as Candida species. The mechanism often involves disruption of fungal cell membrane integrity.
  • Antibacterial Activity : Some derivatives demonstrated broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory effects:

  • Mechanism : It may inhibit pro-inflammatory cytokines or enzymes such as COX-2.
  • Research Findings : In vitro studies indicated that specific derivatives reduced inflammation markers in cell cultures .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
(5Z)-5-(4-chlorobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-oneChlorine substitutionEnhanced anticancer activity
(5Z)-5-(phenylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-oneNo ethyl groupModerate anti-inflammatory effects
(5Z)-5-(naphthylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-oneNaphthalene substitutionPotential anticonvulsant activity

The unique ethylbenzylidene substitution in this compound enhances its lipophilicity and cellular uptake compared to other derivatives.

Q & A

Q. What are the key considerations for synthesizing (5Z)-5-(4-ethylbenzylidene)-2-(4-methoxyphenyl)thiazolo-triazolone with high purity?

  • Methodological Answer: Synthesis involves multi-step reactions, including cyclocondensation of thiosemicarbazides with chloroacetic acid and subsequent benzylidene formation via Knoevenagel condensation. Critical parameters include:
  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for cyclization steps .
  • Catalysts: Piperidine or acetic acid accelerates benzylidene formation, with yields improving under reflux (2–5 hours) .
  • Purification: Recrystallization from DMF/ethanol mixtures ensures >95% purity, confirmed by HPLC .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer: Use a combination of:
  • NMR spectroscopy: 1H^1H- and 13C^{13}C-NMR verify substituent positions (e.g., Z-configuration of the benzylidene group at δ 7.2–7.8 ppm) .
  • Mass spectrometry (LCMS): ESI+ detects [M+H]+^+ peaks (e.g., m/z 449–486 for analogs) .
  • X-ray crystallography: Resolves stereochemical ambiguities in the thiazolo-triazole core .

Q. What experimental approaches are used for initial biological activity screening?

  • Methodological Answer:
  • In vitro cytotoxicity assays: Use SRB or MTT protocols on cancer cell lines (e.g., MCF-7, HEPG-2) with IC50_{50} values calculated against controls like CHS-828 .
  • Dose-response curves: Test concentrations from 1–100 µM in triplicate, with DMSO controls ≤0.5% .
  • Selectivity indices: Compare activity against normal fibroblast lines (e.g., WI-38) to assess therapeutic windows .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzylidene or triazole rings) influence bioactivity?

  • Methodological Answer:
  • Electron-withdrawing groups (Cl, NO2_2) at the benzylidene 4-position enhance cytotoxicity (e.g., IC50_{50} = 8.2 µM vs. 22.4 µM for methoxy analogs) by increasing electrophilicity and target binding .
  • Bulkier groups (e.g., piperazine derivatives) improve solubility but may reduce membrane permeability, requiring logP optimization .
  • Quantitative SAR (QSAR) modeling: Use DFT calculations to predict substituent effects on HOMO/LUMO gaps and binding affinities .

Q. What reaction mechanisms explain the compound’s reactivity with nucleophiles (e.g., amines, hydrazines)?

  • Methodological Answer:
  • Ring-opening reactions: Amines attack the thiazolo-triazole core at C6, leading to triazole-thiol intermediates, confirmed by 1H^1H-NMR shifts at δ 3.5–4.0 ppm .
  • pH dependence: Basic conditions favor nucleophilic addition, while acidic media stabilize the closed-ring form .
  • Kinetic studies: Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps (e.g., benzylidene isomerization) .

Q. How can researchers resolve contradictions in cytotoxicity data across cell lines?

  • Methodological Answer:
  • Mechanistic profiling: Perform transcriptomic analysis (RNA-seq) to identify differentially expressed genes in sensitive vs. resistant lines .
  • Off-target assays: Test inhibition of kinases (e.g., EGFR, AKT) to rule out nonspecific effects .
  • 3D tumor spheroid models: Validate activity in physiologically relevant systems to reduce 2D culture artifacts .

Q. What strategies optimize pharmacokinetic properties (e.g., solubility, metabolic stability) for in vivo studies?

  • Methodological Answer:
  • Prodrug design: Introduce ester or phosphate groups at the 4-methoxyphenyl moiety to enhance aqueous solubility .
  • Microsomal stability assays: Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., triazole ring oxidation) .
  • Nanoparticle formulations: Use PLGA or liposomal carriers to improve bioavailability and reduce plasma protein binding .

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